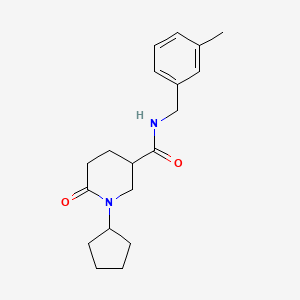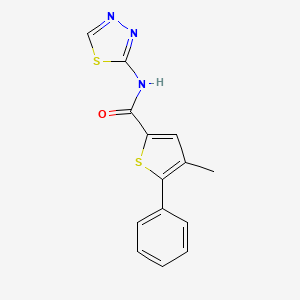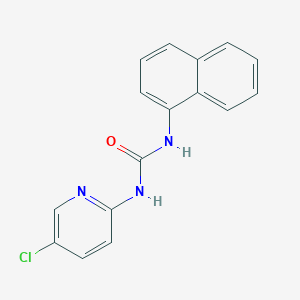
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea, also known as APMU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of urea derivatives and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is not well understood. However, it is believed that N-(3-acetylphenyl)-N'-(2-methylphenyl)urea exerts its effects by inhibiting the activity of certain enzymes or receptors in the body. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to bind to the benzodiazepine receptor, a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have anxiolytic and sedative effects. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(3-acetylphenyl)-N'-(2-methylphenyl)urea in lab experiments is its unique properties. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for use in various fields of research. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is relatively easy to synthesize and is readily available. However, one of the limitations of using N-(3-acetylphenyl)-N'-(2-methylphenyl)urea in lab experiments is its potential toxicity. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have toxic effects on certain cell types, and caution should be exercised when handling this compound.
将来の方向性
There are several future directions for research involving N-(3-acetylphenyl)-N'-(2-methylphenyl)urea. One area of research is the development of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea and its effects on the body. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has also shown potential as a catalyst in organic reactions, and further research is needed to explore this area. Finally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been investigated as a potential treatment for neurodegenerative diseases, and further research is needed to determine its efficacy in this area.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is a relatively straightforward process that involves the reaction of 3-acetylphenyl isocyanate and 2-methylphenylamine. The reaction takes place in anhydrous conditions and requires the use of a suitable solvent, such as dichloromethane or chloroform. The product obtained is a white crystalline powder that is soluble in most organic solvents.
科学的研究の応用
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been extensively used in scientific research due to its unique properties. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been used as a starting material for the synthesis of various derivatives that have shown potential as anti-cancer, anti-inflammatory, and anti-bacterial agents. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been used as a ligand in metal coordination chemistry and has shown potential as a catalyst in organic reactions.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-3-4-9-15(11)18-16(20)17-14-8-5-7-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQYNNIZJVMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)

![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)

![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)

![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)